![molecular formula C14H20Cl2N2O B1463967 2-chloro-N-{[4-(pyrrolidin-1-ylmethyl)phenyl]methyl}acetamide hydrochloride CAS No. 1311317-48-2](/img/structure/B1463967.png)

2-chloro-N-{[4-(pyrrolidin-1-ylmethyl)phenyl]methyl}acetamide hydrochloride

Übersicht

Beschreibung

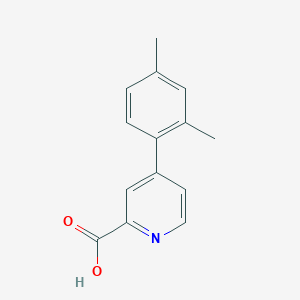

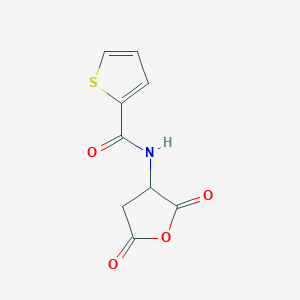

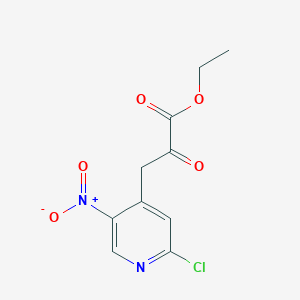

2-chloro-N-{[4-(pyrrolidin-1-ylmethyl)phenyl]methyl}acetamide hydrochloride is a chemical compound with the CAS Number: 1311317-48-2 . It has a molecular weight of 303.23 . The IUPAC name for this compound is 2-chloro-N-[4-(1-pyrrolidinylmethyl)benzyl]acetamide hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19ClN2O.ClH/c15-9-14(18)16-10-12-3-5-13(6-4-12)11-17-7-1-2-8-17;/h3-6H,1-2,7-11H2,(H,16,18);1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Drug Design and Synthesis

The pyrrolidine ring present in this compound is a common feature in many biologically active molecules. Its saturated nature and the presence of nitrogen make it an excellent scaffold for drug design . The compound can be used to synthesize novel derivatives with potential therapeutic effects. For instance, modifications to the pyrrolidine ring can lead to new compounds with varying biological activities, which can be explored for their efficacy in treating diseases.

Pharmacological Research: SAR Studies

Structure-Activity Relationship (SAR) studies are crucial in understanding how structural changes to a molecule affect its biological activity. The chloro and acetamide groups in this compound can be modified to produce a series of analogs. These analogs can then be tested for their biological activity, providing insights into the molecular framework required for the desired pharmacological effect .

Organic Synthesis: Building Block for Complex Molecules

Due to its reactive functional groups, this compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions to form complex molecules with potential applications in different fields of chemistry and material science .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . These codes represent specific hazards related to skin irritation, serious eye irritation, and respiratory irritation respectively .

Wirkmechanismus

Target of Action

Derivatives of pyrrolidine, a component of this compound, have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . These receptors play crucial roles in pain perception and growth regulation, respectively .

Mode of Action

It is known that pyrrolidine derivatives can interact with their targets through various mechanisms, such as competitive inhibition . This involves the compound binding to the active site of the target protein, preventing the natural substrate from interacting with the protein and thus inhibiting its function .

Biochemical Pathways

Pyrrolidine derivatives have been found to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . These enzymes are involved in various biochemical pathways, including signal transduction, energy production, and immune response .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight and solubility, can influence its bioavailability .

Result of Action

Pyrrolidine derivatives have been found to exhibit antioxidative and antibacterial properties, and their effects on the cell cycle have been characterized .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can affect the stability and activity of chemical compounds .

Eigenschaften

IUPAC Name |

2-chloro-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O.ClH/c15-9-14(18)16-10-12-3-5-13(6-4-12)11-17-7-1-2-8-17;/h3-6H,1-2,7-11H2,(H,16,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMXEPSCYBWYBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)CNC(=O)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-{[4-(pyrrolidin-1-ylmethyl)phenyl]methyl}acetamide hydrochloride | |

CAS RN |

1311317-48-2 | |

| Record name | Acetamide, 2-chloro-N-[[4-(1-pyrrolidinylmethyl)phenyl]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311317-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2,5-Dichlorophenyl)triazol-4-yl]methanol](/img/structure/B1463907.png)